1-(2,6-difluorobenzoyl)-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine
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Overview
Description
1-(2,6-Difluorobenzoyl)-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-difluorobenzoyl)-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine typically involves a multi-step process:
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Formation of the Benzoyl Intermediate:
- Start with 2,6-difluorobenzoyl chloride.
- React with piperazine in the presence of a base such as triethylamine to form 1-(2,6-difluorobenzoyl)piperazine.
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Nitration of the Phenyl Ring:
- Nitrate 2-fluoro-5-methylphenyl using a mixture of concentrated nitric acid and sulfuric acid to obtain 2-fluoro-5-methyl-4-nitrophenyl.
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Coupling Reaction:
- Couple the nitrated phenyl compound with 1-(2,6-difluorobenzoyl)piperazine using a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent such as dichloromethane.
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions: 1-(2,6-Difluorobenzoyl)-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products:
Reduction: 1-(2,6-difluorobenzoyl)-4-(2-fluoro-5-methyl-4-aminophenyl)piperazine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 1-(2,6-difluorobenzoyl)-4-(2-fluoro-5-carboxy-4-nitrophenyl)piperazine.
Scientific Research Applications
1-(2,6-Difluorobenzoyl)-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine has several applications in scientific research:
Medicinal Chemistry: Used as a lead compound for developing new drugs, particularly in the treatment of neurological disorders.
Biological Studies: Investigated for its potential effects on various biological pathways and its interaction with specific receptors.
Industrial Applications: Utilized in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2,6-difluorobenzoyl)-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The exact pathways depend on the biological context in which the compound is used. For example, it may act as an inhibitor or modulator of certain receptors, leading to altered cellular responses.
Comparison with Similar Compounds
- 1-(2,6-Difluorobenzoyl)-4-(4-nitrophenyl)piperazine.
- 1-(2,6-Difluorobenzoyl)-4-(2-fluoro-4-nitrophenyl)piperazine.
Comparison: Compared to similar compounds, 1-(2,6-difluorobenzoyl)-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine is unique due to the presence of both fluorine and nitro groups on the phenyl ring, which can significantly influence its pharmacological properties and reactivity. The methyl group also adds to its distinct chemical behavior, potentially affecting its binding affinity and specificity for certain biological targets.
Properties
IUPAC Name |
(2,6-difluorophenyl)-[4-(2-fluoro-5-methyl-4-nitrophenyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N3O3/c1-11-9-16(14(21)10-15(11)24(26)27)22-5-7-23(8-6-22)18(25)17-12(19)3-2-4-13(17)20/h2-4,9-10H,5-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUPBUYYTRSJVTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])F)N2CCN(CC2)C(=O)C3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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